2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride chemical properties
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride chemical properties
An In-depth Technical Guide to 2-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride (CAS No: 1427173-51-0). As a specialized building block, this compound is of significant interest to researchers and scientists in drug development, particularly in the synthesis of novel therapeutics such as protein degraders. This document consolidates key physicochemical data, outlines a plausible synthetic route with detailed protocols, and discusses the compound's reactivity and analytical characterization. The strategic incorporation of the gem-difluorocyclobutyl motif offers a valuable tool for modulating molecular properties such as lipophilicity and metabolic stability, making this amine a critical component in modern medicinal chemistry.
Core Properties and Structural Overview
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is a functionalized small-ring amine that has gained prominence as a synthesis building block.[1] Its structure features a cyclobutane ring substituted with a gem-difluoro group and an ethylamine side chain. The gem-difluoro moiety is a well-established bioisostere for a carbonyl group or a gem-dimethyl group, capable of enhancing binding affinity and improving metabolic stability without significantly increasing molecular weight.[2] The primary amine serves as a versatile chemical handle for further elaboration, making it particularly suitable for constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1]
| Property | Value | Source(s) |
| CAS Number | 1427173-51-0 | [1] |
| Molecular Formula | C₆H₁₂ClF₂N | [1] |
| Molecular Weight | 171.62 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [1][4] |
| SMILES String | NCCC1CC(C1)(F)F.Cl | [4] |
| InChI Key | CQMYOPFOVYWJNZ-UHFFFAOYSA-N | [3] |
| Storage | Room Temperature | [1] |
graph chemical_structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="CH₂"]; C6 [label="CH₂"]; N [label="NH₃⁺", fontcolor="#EA4335"]; Cl [label="Cl⁻", fontcolor="#34A853"]; F1 [label="F"]; F2 [label="F"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="1,0!"]; C3 [pos="0,-1!"]; C4 [pos="-1,0!"]; C5 [pos="-2.5,0!"]; C6 [pos="-3.5,0!"]; N [pos="-4.7,0!"]; Cl [pos="-5.9,0!"]; F1 [pos="0.7,-1.7!"]; F2 [pos="-0.7,-1.7!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C4 -- C5; C5 -- C6; C6 -- N; C3 -- F1; C3 -- F2; }
Caption: Chemical structure of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride.
Proposed Synthesis and Purification
Retrosynthetic Analysis
The primary amine can be accessed through the reduction of a corresponding nitrile, 2-(3,3-difluorocyclobutyl)acetonitrile. This nitrile intermediate can be formed via nucleophilic substitution of a suitable precursor, such as (3,3-difluorocyclobutyl)methyl tosylate or bromide, with a cyanide salt. The tosylate itself can be prepared from the corresponding alcohol, (3,3-difluorocyclobutyl)methanol.
Caption: Retrosynthetic pathway for the target amine hydrochloride.
Experimental Protocol: A Plausible Synthetic Pathway
This protocol describes a four-step synthesis starting from a plausible precursor, 3,3-difluorocyclobutanecarboxylic acid.
Step 1: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid to (3,3-Difluorocyclobutyl)methanol
-
Rationale: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of 3,3-difluorocyclobutanecarboxylic acid[5] (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (3,3-difluorocyclobutyl)methanol, which can be purified by distillation or column chromatography.
-
Step 2: Tosylation of (3,3-Difluorocyclobutyl)methanol
-
Rationale: Conversion of the alcohol to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl generated.
-
Procedure:
-
Dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford (3,3-difluorocyclobutyl)methyl tosylate.
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Step 3: Synthesis of 2-(3,3-Difluorocyclobutyl)acetonitrile
-
Rationale: The Sₙ2 reaction between the tosylate and sodium cyanide extends the carbon chain by one and introduces the nitrile functionality. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.
-
Procedure:
-
Dissolve the tosylate from Step 2 (1.0 eq.) in anhydrous DMF.
-
Add sodium cyanide (1.5 eq.) and heat the mixture to 60-70 °C. (Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous NaSO₄, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(3,3-difluorocyclobutyl)acetonitrile.[6]
-
Step 4: Reduction of Nitrile and Hydrochloride Salt Formation
-
Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines. The final step involves converting the free amine to its hydrochloride salt to improve stability, crystallinity, and ease of handling.
-
Procedure:
-
Dissolve 2-(3,3-difluorocyclobutyl)acetonitrile (1.0 eq.) in methanol or ethanol.
-
Add a catalytic amount of Raney Nickel or Platinum(IV) oxide.
-
Hydrogenate the mixture in a Parr shaker apparatus under 50-60 psi of H₂ gas until hydrogen uptake ceases.
-
Carefully filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate to obtain the crude free amine, 2-(3,3-difluorocyclobutyl)ethan-1-amine.
-
Dissolve the crude amine in diethyl ether or methanol and cool in an ice bath.
-
Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise until the solution is acidic and precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride as a solid.[3]
-
Chemical Reactivity and Applications
The primary amine functionality is the most reactive site on the molecule, acting as both a nucleophile and a base. This allows the compound to be readily incorporated into larger scaffolds through various chemical transformations.
-
Amide Bond Formation: The amine can be acylated with carboxylic acids, acid chlorides, or activated esters. Standard peptide coupling conditions (e.g., using reagents like HATU, HOBt/EDC) are effective for forming amide bonds, which is a cornerstone of its use in building linkers for PROTACs and other complex molecules.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, providing another pathway for molecular elaboration.
-
Alkylation: As a nucleophile, the amine can be alkylated with alkyl halides or other electrophiles.
Application in PROTAC Development
The classification of this compound as a "Protein Degrader Building Block" points to its utility in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The amine group on this building block provides a convenient attachment point for a linker, which connects the target-binding moiety to the E3 ligase-binding moiety.
Caption: Role of the building block within a PROTAC's mechanism of action.
Analytical Characterization Profile
While specific spectral data for this compound is not widely published, a profile can be predicted based on its structure and data from analogous compounds.[5] Experimental determination is necessary for confirmation.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the region of 2.0-3.0 ppm corresponding to the cyclobutyl ring protons. - Multiplets corresponding to the two CH₂ groups of the ethyl chain. - A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O. |
| ¹³C NMR | - A characteristic triplet for the CF₂ carbon (due to ¹JCF coupling) at high field. - Signals for the other CH and CH₂ carbons of the cyclobutyl ring. - Signals for the two carbons of the ethylamine side chain. |
| ¹⁹F NMR | - A complex multiplet signal is expected due to coupling with the adjacent protons on the cyclobutane ring. |
| Mass Spec (ESI+) | - The free base (C₆H₁₁F₂N) would show a molecular ion peak [M+H]⁺ at m/z ≈ 136.09. |
| IR Spectroscopy | - Broad absorption band around 2400-3000 cm⁻¹ characteristic of an amine salt (-NH₃⁺ stretch). - C-H stretching vibrations around 2850-2950 cm⁻¹. - Strong C-F stretching absorptions typically in the 1000-1200 cm⁻¹ region. |
Safety and Handling
While specific hazard data for 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride is not available, data for the closely related 3,3-difluorocyclobutamine hydrochloride (CAS 637031-93-7) indicates potential hazards.[7] It is prudent to handle this compound with similar precautions.
-
GHS Hazard Statements (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature as recommended by suppliers.[1]
Conclusion
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is a valuable and specialized building block for medicinal chemistry and drug discovery. Its unique structure, combining a conformationally restricted, fluorinated cyclobutyl ring with a reactive primary amine handle, provides a powerful tool for synthesizing novel chemical entities with potentially improved pharmacological properties. The insights provided in this guide regarding its synthesis, reactivity, and analytical profile are intended to support researchers in leveraging this compound for the development of next-generation therapeutics.
References
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2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride, min 97% . CP Lab Safety. [Link]
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Cas no 1427173-51-0 (2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride) . MoleKula. [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks . National Institutes of Health. [Link]
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2-(3,3-Difluorocyclobutyl)acetonitrile . Lead Sciences. [Link]
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3,3-Difluorocyclobutamine hydrochloride . PubChem, National Institutes of Health. [Link]
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Diethylamine Hydrochloride Synthesis . Sciencemadness.org. [Link]
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